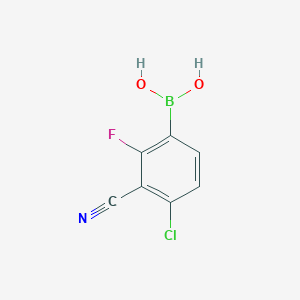

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid

描述

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with chlorine, cyano, and fluorine groups. These substituents confer distinct reactivity patterns and make the compound valuable for various synthetic applications.

属性

IUPAC Name |

(4-chloro-3-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClFNO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFZQVRVXHUHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-cyano-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (4-Chloro-3-cyano-2-fluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

化学反应分析

Types of Reactions: (4-Chloro-3-cyano-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine, cyano, and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid serves as a valuable building block in organic synthesis. It is commonly utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis typically involves multi-step processes, often starting from readily available aryl halides and employing palladium catalysts to facilitate the coupling reactions. The choice of solvents and bases can significantly influence the yield and purity of the final product.

Medicinal Chemistry

Therapeutic Potential

Research has indicated that (4-Chloro-3-cyano-2-fluorophenyl)boronic acid may exhibit various biological activities, such as enzyme inhibition and receptor modulation. Its potential as an anti-inflammatory or anticancer agent is currently under investigation, with studies focusing on its interactions with specific molecular targets in biological systems .

Case Studies

In one study, derivatives of this compound were synthesized and evaluated for their ability to inhibit mycobacterial ATP synthase, showing promising results against Mycobacterium tuberculosis. The structure-activity relationship analysis revealed that modifications to the fluorine and cyano substituents could enhance biological activity while reducing toxicity towards mammalian cells .

Materials Science

Advanced Materials Development

The compound is also employed in developing advanced materials, including polymers and nanomaterials. Its boronic acid functionality allows for selective binding to diols, facilitating bioconjugation techniques that are essential in drug delivery systems and diagnostics .

Applications in Electronics

In material science, (4-Chloro-3-cyano-2-fluorophenyl)boronic acid contributes to enhancing properties such as conductivity and mechanical strength in electronic applications. This makes it a candidate for use in coatings and other advanced material formulations .

Bioconjugation Techniques

The selective binding properties of boronic acids make them suitable for bioconjugation applications. This includes labeling biomolecules for imaging or therapeutic purposes, which can enhance drug delivery systems by targeting specific tissues or cells .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules via Suzuki-Miyaura coupling | Enables efficient carbon-carbon bond formation |

| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties | Targets specific molecular pathways |

| Materials Science | Development of advanced materials with enhanced properties | Improves conductivity and strength |

| Bioconjugation | Selective binding for labeling biomolecules | Enhances specificity in drug delivery systems |

作用机制

The mechanism of action of (4-Chloro-3-cyano-2-fluorophenyl)boronic acid depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking their activity.

相似化合物的比较

- (4-Fluorophenyl)boronic acid

- (4-Chloro-3-fluorophenyl)boronic acid

- (4-Chloro-2-fluorophenyl)boronic acid

Comparison: (4-Chloro-3-cyano-2-fluorophenyl)boronic acid is unique due to the presence of the cyano group, which can influence its reactivity and binding properties. Compared to (4-Fluorophenyl)boronic acid, the additional chlorine and cyano groups provide more sites for chemical modification and potential interactions. The presence of multiple substituents can also affect the compound’s solubility, stability, and overall reactivity, making it a versatile tool in synthetic chemistry and other applications.

生物活性

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro, cyano, and fluorine substituent on a phenyl ring. The biological activity of this compound is primarily explored in the context of its interactions with various biological targets, including enzymes and receptors.

The compound's chemical formula is and it has a molecular weight of 166.93 g/mol. Its structural features contribute to its solubility and reactivity, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BFNO2 |

| Molecular Weight | 166.93 g/mol |

| Log P (octanol-water) | 0.04 |

| Solubility | Moderate |

Enzyme Inhibition

Research indicates that boronic acids, including (4-Chloro-3-cyano-2-fluorophenyl)boronic acid, can act as inhibitors of various enzymes. Notably, they have been studied for their ability to inhibit proteases and other enzymes involved in metabolic pathways.

- Protease Inhibition : Boronic acids have been shown to inhibit serine proteases effectively. The presence of the boron atom allows for the formation of reversible covalent bonds with the active site serine residue, leading to inhibition.

- Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of boronic acids may exhibit inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission.

Antiviral Activity

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid has also been investigated for its antiviral properties:

- HCV Inhibition : Some studies have reported that boronic acid derivatives can inhibit Hepatitis C Virus (HCV) replication by targeting viral proteases, suggesting potential therapeutic applications in antiviral drug design .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies:

- In Vitro Studies : Compounds similar to (4-Chloro-3-cyano-2-fluorophenyl)boronic acid have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics .

Antifibrotic Activity

Recent investigations have suggested that certain boronic acids may serve as antifibrotic agents by inhibiting the activation of hepatic stellate cells, which play a critical role in liver fibrosis .

Case Studies and Research Findings

Several studies have documented the biological activities of (4-Chloro-3-cyano-2-fluorophenyl)boronic acid and related compounds:

- Study on Insulin Interaction : A theoretical model demonstrated that various boronic acids could stabilize insulin by forming non-covalent interactions with specific amino acids in the insulin structure, enhancing its stability and bioactivity .

- Antiviral Screening : Compounds with similar structures were screened for their ability to inhibit HCV proteins NS3 and NS5A, showing promising results that warrant further investigation into their mechanisms of action .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。